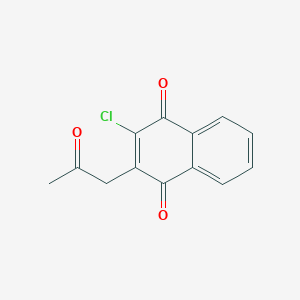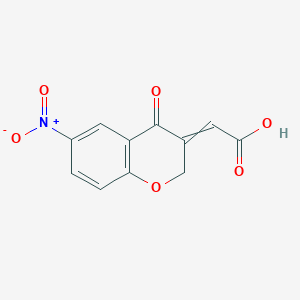![molecular formula C19H11N B11861508 Phenaleno[1,2,3-de]quinoline CAS No. 198-56-1](/img/structure/B11861508.png)
Phenaleno[1,2,3-de]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenaleno[1,2,3-de]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a fused ring system that includes a phenalene and a quinoline moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenaleno[1,2,3-de]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline and glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Analyse Des Réactions Chimiques
Types of Reactions
Phenaleno[1,2,3-de]quinoline undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
Phenaleno[1,2,3-de]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of phenaleno[1,2,3-de]quinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as topoisomerase and gyrase, leading to the disruption of DNA replication and transcription . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Phenaleno[1,2,3-de]quinoline can be compared with other quinoline derivatives such as:
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring system.
Acridine: Contains three fused rings with nitrogen in the central ring.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its structure allows for greater stability and reactivity compared to simpler quinoline derivatives.
Propriétés
Numéro CAS |
198-56-1 |
|---|---|
Formule moléculaire |
C19H11N |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
5-azapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1(18),2,4,6,8,10(20),11,13,15(19),16-decaene |
InChI |
InChI=1S/C19H11N/c1-4-12-5-2-7-14-16-10-11-20-17-9-3-8-15(19(16)17)13(6-1)18(12)14/h1-11H |
Clé InChI |
VGGQEKHBLVKNIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C5C(=CC=NC5=CC=C4)C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole](/img/structure/B11861436.png)







![6-Methoxy-7-[(propan-2-yl)oxy]quinazoline-2,4(1H,3H)-dione](/img/structure/B11861476.png)



